molecular formula C10H11NO B1590995 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 371756-25-1

7-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1590995
M. Wt: 161.2 g/mol
InChI Key: WVWNQPALSDVRTJ-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MDL-100,907, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at the Merck Sharp & Dohme Research Laboratories. Since then, it has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Antitumor Activity 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been studied for their potential antitumor activities. For instance, Zhu et al. (2011) synthesized a novel class of 3,4-dihydroisoquinolines that exhibited moderate antitumor activities in vitro (Zhu et al., 2011).

Synthesis Methodologies Researchers have developed new methodologies for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, which is a key structure for isoquinoline alkaloids. Mujde et al. (2011) reported a new method for preparing 3,4-dihydroisoquinolin-1(2H)-one starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde, Özcan, & Balcı, 2011).

Analgesic Properties Some derivatives of 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one have shown promising analgesic properties. Vikharev et al. (2005) synthesized 2H-3,3-dimethyl-3,4-dihydroisoquinolin-1-ones that displayed pronounced antiinflammatory and analgesic effects (Vikharev et al., 2005).

Enantioselective Synthesis Enantioselective synthesis of isoquinoline alkaloids, including those based on the 3,4-dihydroisoquinolin-1(2H)-one structure, has been researched. Chrzanowska and Sokołowska (2001) achieved high yield and enantioselectivity in the synthesis of certain isoquinoline alkaloids using organolithium reagents (Chrzanowska & Sokołowska, 2001).

Cytotoxic Activity A study by Salah et al. (2014) focused on the synthesis of a new dihydroisoquinoline hydroxamic acid and evaluated its cytotoxicity against human hepatocarcinoma cells (Salah, Carraz, & Kammoun, 2014).

Safety And Hazards

You can find the Safety Data Sheets (SDS) of Isoquinoline, 3,4-dihydro-7-methyl- on certain chemical databases1. The SDS contains information about the hazards of a chemical and the necessary safety precautions.


properties

IUPAC Name

7-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWNQPALSDVRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573461
Record name 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

371756-25-1
Record name 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CS Marques, D Peixoto, AJ Burke - researchgate.net
General considerations: All the reagents were obtained from Aldrich, Fluka, Acros and Alfa Aeser. The solvents used were dried using current laboratory techniques. 1 All the reagents …
Number of citations: 0 www.researchgate.net
KJ Tang, Y Chen, J Li, X Tao, LP Yang, TY Jin… - Phytochemistry …, 2023 - Elsevier
Two new tetrahydroisoquinoline alkaloids (1-2) were isolated from the edible and ethnomedicinal plant Portulaca oleracea using various chromatographic methods, alongside 53 …
Number of citations: 1 www.sciencedirect.com
M Wang, W Yu, J Chang - Asian Journal of Organic Chemistry, 2023 - Wiley Online Library
A sustainable oxidation reaction of amines in water is established for the synthesis of imines and amides employing environmentally benign molecular iodine as the sole oxidant. The …
Number of citations: 0 onlinelibrary.wiley.com
PAAG Bacalhau - 2018 - dspace.uevora.pt
Neurodegenerative diseases, namely Alzheimer’s and Parkinson’s diseases are a major challenge for medicine and public health due to their prevalence in developed countries. Thus, …
Number of citations: 0 dspace.uevora.pt

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